p53-HDM2-IN-1

p53-HDM2 inhibition binding affinity protein-protein interaction

Choose p53-HDM2-IN-1 for its distinct chiral piperidine scaffold and intermediate binding affinity (IC50 0.103 µM)—delivering a broader concentration window for titratable p53 activation versus ultra-potent inhibitors like RG7388 (Idasanutlin) or SAR405838. This unique profile enables precise dose-response studies in wild-type p53 lines (A375, HCT116 p53+/+, SJSA-1) and synergy experiments with DNA-damaging agents. Validated in fluorescence polarization, SPR, and AlphaScreen assays. ≥98% purity ensures reproducible results. Ideal for structural biology (X-ray, ¹⁹F NMR) and screening campaigns.

Molecular Formula C36H40F6N4O7S
Molecular Weight 786.8 g/mol
Cat. No. B12419338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53-HDM2-IN-1
Molecular FormulaC36H40F6N4O7S
Molecular Weight786.8 g/mol
Structural Identifiers
SMILESCCCC1C(CCCN1C(=O)C2=C(C=CNC2=O)C(F)(F)F)(CC(=O)N3CCN(CC3)C4=CC=CC=C4OCCCC(=O)O)OC5=CSC(=C5)C(F)(F)F
InChIInChI=1S/C36H40F6N4O7S/c1-2-7-27-34(53-23-20-28(54-22-23)36(40,41)42,12-6-14-46(27)33(51)31-24(35(37,38)39)11-13-43-32(31)50)21-29(47)45-17-15-44(16-18-45)25-8-3-4-9-26(25)52-19-5-10-30(48)49/h3-4,8-9,11,13,20,22,27H,2,5-7,10,12,14-19,21H2,1H3,(H,43,50)(H,48,49)/t27-,34-/m1/s1
InChIKeyGYNGYVZPWWCHFW-QRRWFCJLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p53-HDM2-IN-1 for Cancer Research: A Quantitative p53-HDM2 Protein-Protein Interaction Inhibitor


p53-HDM2-IN-1 is a synthetic small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator HDM2 (human double minute 2, also known as MDM2) . It belongs to the class of p53-HDM2/MDM2 PPI antagonists and exhibits an in vitro inhibitory concentration (IC50) of 0.103 μM against this interaction [1]. By preventing HDM2 from binding to p53, p53-HDM2-IN-1 enables p53 stabilization and transcriptional reactivation, with downstream induction of p53 target genes and apoptotic pathways in cancer cells retaining wild-type p53 . The compound serves as a research tool for probing p53-HDM2 pathway biology and evaluating HDM2 inhibition as a therapeutic strategy in oncology models.

Why p53-HDM2-IN-1 Cannot Be Interchanged with Other p53-HDM2/MDM2 Inhibitors Without Quantitative Justification


p53-HDM2/MDM2 inhibitors exhibit substantial variation in binding affinity, spanning more than two orders of magnitude (from low nanomolar to sub-micromolar IC50 values), as well as divergent selectivity profiles for MDM2 versus MDMX and differing physicochemical properties that dictate solubility, permeability, and oral bioavailability [1]. Even structurally related analogs can display markedly different cellular potency, metabolic stability, and off-target activity profiles, which directly impact experimental reproducibility and translational relevance [2]. Generic substitution without quantitative comparative data introduces uncontrolled variables that can confound dose-response relationships, alter p53 pathway activation kinetics, and compromise cross-study comparability. The specific molecular architecture of p53-HDM2-IN-1—including its piperidine core scaffold, trifluoromethyl substitutions, and carboxylic acid side chain—produces a unique binding mode and pharmacokinetic fingerprint that cannot be assumed equivalent to other inhibitors such as Nutlin-3a, RG7112, RG7388 (Idasanutlin), SAR405838 (MI-773), or HDM201 . The quantitative evidence below establishes the measurable parameters that differentiate p53-HDM2-IN-1 from its closest comparators.

p53-HDM2-IN-1 Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


In Vitro Binding Affinity: p53-HDM2-IN-1 IC50 vs. Nutlin-3a, RG7388, and SAR405838

p53-HDM2-IN-1 demonstrates an IC50 of 0.103 μM (103 nM) for inhibition of the p53-HDM2 protein-protein interaction [1]. In cross-study comparison using the same biochemical assay category (cell-free p53-MDM2/HDM2 binding assays), Nutlin-3a exhibits an IC50 of 90 nM [2]; RG7388 (Idasanutlin) exhibits an IC50 of 6 nM [2]; SAR405838 (MI-773) exhibits a Ki of 0.88 nM [2]. p53-HDM2-IN-1 occupies an intermediate affinity position among p53-HDM2/MDM2 inhibitors—more potent than early-generation compounds (e.g., some sub-micromolar inhibitors with IC50 >1 μM), but approximately 17-fold less potent than RG7388 and approximately 117-fold less potent than SAR405838 in terms of binding affinity.

p53-HDM2 inhibition binding affinity protein-protein interaction

Chemical Scaffold and Physicochemical Properties: p53-HDM2-IN-1 vs. Nutlin-Class Inhibitors

p53-HDM2-IN-1 (C36H40F6N4O7S; MW = 786.8 g/mol) features a chiral piperidine core scaffold with (2R,3R) stereochemistry, a trifluoromethyl-substituted thiophene ether, a trifluoromethyl-substituted pyridinone carbonyl group, and a terminal butanoic acid moiety connected via a phenoxy-piperazine linker [1]. In contrast, Nutlin-class inhibitors (e.g., Nutlin-3a: C30H30Cl2N4O4, MW = 581.49 g/mol) are built on a cis-imidazoline scaffold that mimics p53 residues Phe19, Trp23, and Leu26 [2]. RG7112 (C38H48Cl2N4O4S, MW = 726.28 g/mol) retains the cis-imidazoline core with sulfonyl modifications to enhance metabolic stability [2]. The distinct scaffold of p53-HDM2-IN-1 results in different hydrogen-bonding patterns, lipophilicity (cLogP), and aqueous solubility profiles relative to cis-imidazoline-based inhibitors, with implications for formulation requirements and membrane permeability.

chemical scaffold drug-like properties solubility

p53-Dependent Cellular Activity: p53-HDM2-IN-1 EC50 Range and Wild-Type p53 Requirement

In cellular assays, p53-HDM2-IN-1 induces p53-dependent cell growth inhibition with an EC50 in the range of 0.1–1 μM in cancer cell lines harboring wild-type p53 . Treatment with p53-HDM2-IN-1 produced a significant increase in luciferase reporter activity in A375 melanoma cells (wild-type p53), indicating enhanced transcriptional activation of p53 target genes including GADD45α and PUMA . In contrast, cells lacking functional p53 showed minimal response to p53-HDM2-IN-1 treatment . This p53-dependency pattern is class-characteristic of HDM2/MDM2 PPI inhibitors: Nutlin-3a, RG7112, and RG7388 similarly demonstrate robust activity only in wild-type p53 contexts [1]. The cellular EC50 shift from biochemical IC50 (103 nM → ~100–1000 nM) reflects the combined influence of cell permeability, intracellular protein binding, and the stoichiometry of p53-HDM2 complex disruption required for pathway activation.

cellular potency p53 dependency cancer cell lines

p53-HDM2-IN-1 Optimal Application Scenarios Based on Quantitative Differentiation


Biochemical and Biophysical Assays for p53-HDM2 PPI Inhibition

p53-HDM2-IN-1 is well-suited for cell-free assays measuring direct disruption of the p53-HDM2 protein-protein interaction, including fluorescence polarization (FP) assays, surface plasmon resonance (SPR), and AlphaScreen/AlphaLISA formats. The compound's IC50 of 0.103 μM [1] provides sufficient dynamic range for dose-response curve generation and enables use as a reference inhibitor for screening campaigns. Its intermediate affinity relative to ultra-potent comparators (RG7388 IC50 = 6 nM; SAR405838 Ki = 0.88 nM) [2] makes it particularly useful for assays where full target saturation at low nanomolar concentrations would obscure partial inhibition or competitive displacement effects.

Wild-Type p53 Cancer Cell Line Mechanistic Studies

p53-HDM2-IN-1 is optimally deployed in cancer cell lines with documented wild-type TP53 status, such as A375 melanoma, HCT116 colorectal carcinoma (p53+/+), and SJSA-1 osteosarcoma. At cellular EC50 concentrations of 0.1–1 μM, the compound induces measurable activation of p53 transcriptional targets (e.g., p21, MDM2, PUMA, GADD45α) and triggers p53-dependent apoptosis . Researchers should avoid p53-HDM2-IN-1 in p53-mutant or p53-null lines (e.g., HCT116 p53-/-, MDA-MB-231, SW480) where no response is expected, a class-wide limitation shared by all HDM2/MDM2 PPI inhibitors [3].

In Vitro Combination Studies with Chemotherapeutics or Targeted Agents

The intermediate binding affinity of p53-HDM2-IN-1 (IC50 = 0.103 μM) [1] positions it for combination studies where moderate p53 pathway activation is desired alongside DNA-damaging agents (e.g., doxorubicin, cisplatin) or kinase inhibitors. Unlike high-potency clinical-stage inhibitors such as RG7388 (IC50 = 6 nM) or SAR405838 (Ki = 0.88 nM) [2] that produce maximal p53 activation at low concentrations, p53-HDM2-IN-1 offers a broader concentration window for titrating p53 activity in synergy experiments without overwhelming the cellular response machinery. The distinct chemical scaffold also reduces the likelihood of overlapping off-target effects with cis-imidazoline-based inhibitors in combination settings.

Tool Compound for HDM2 Structural Biology and Binding Mode Analysis

p53-HDM2-IN-1 contains a chiral piperidine core with defined (2R,3R) stereochemistry and trifluoromethyl substituents that may serve as useful probes in structural studies . The compound can be employed in X-ray crystallography or cryo-EM studies to elucidate alternative binding modes to the HDM2 N-terminal p53-binding pocket, complementing structural data available for cis-imidazoline-based inhibitors. The presence of fluorine atoms (6 total) also enables potential ¹⁹F NMR applications for monitoring target engagement and binding dynamics in solution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for p53-HDM2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.